molecular formula C8H7NO B169208 4-Hydroxy-2-methylbenzonitrile CAS No. 14143-26-1

4-Hydroxy-2-methylbenzonitrile

Cat. No. B169208
CAS RN: 14143-26-1
M. Wt: 133.15 g/mol
InChI Key: PNQUZYVEQUGPPO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzonitrile is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methylbenzonitrile consists of a benzene ring with a hydroxy group (-OH) and a methyl group (-CH3) attached to it. Additionally, there is a nitrile group (-CN) attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Hydroxy-2-methylbenzonitrile has a predicted boiling point of 297.4±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • 4-Hydroxy-2-methylbenzonitrile is used in chemical synthesis . It is stored at room temperature and is available in solid form .
    • The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
    • The outcomes of using this compound in chemical synthesis are also not specified in the source .
  • Synthesis of 4-Hydroxy-2-pyrones

    • 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . This review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrones published over the last 20 years .
    • The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
    • The outcomes of these synthesis methods are not specified in the source .
  • Theoretical Investigations of 3-benzoyl-4-hydroxy-2-methyl-2H-1, 2-benzothiazine

    • Theoretical investigations of 3-benzoyl-4-hydroxy-2-methyl-2H-1, 2-benzothiazine (SASA) were conducted . The study used Gaussian (16 W) software to predict optimized geometry, HOMO–LUMO gap, bond length, bond angle, dihedral angle, electronic and vibrational spectra .
    • The methods of application or experimental procedures for this study are not specified in the source .
    • The outcomes of this study are also not specified in the source .
  • Synthesis of 2-Hydroxy-4-methylbenzonitrile

    • 2-Hydroxy-4-methylbenzonitrile is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile .
    • The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
    • The outcomes of using this compound in chemical synthesis are also not specified in the source .
  • Preparation of 4-hydroxy-2-Methylbenzonitrile

    • 4-hydroxy-2-Methylbenzonitrile is a compound that can be prepared from raw materials . The compound has a molecular weight of 133.15 .
    • The methods of application or experimental procedures for this preparation are not specified in the source .
    • The outcomes of this preparation are also not specified in the source .
  • Synthesis of 4-Hydroxy-2-quinolones

    • 4-Hydroxy-2-quinolones are compounds that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles .
    • The methods of application or experimental procedures for this synthesis are not specified in the source .
    • The outcomes of this synthesis are also not specified in the source .
  • Synthesis of 2-Hydroxy-4-methoxybenzaldehyde

    • 2-Hydroxy-4-methoxybenzaldehyde is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . The compound has a molecular weight of 133.15 .
    • The methods of application or experimental procedures for this compound in chemical synthesis are not specified in the source .
    • The outcomes of using this compound in chemical synthesis are also not specified in the source .
  • Preparation of MBenes (two-dimensional metal borides)

    • MBenes, a family of two-dimensional (2D) transition metal borides, have recently attracted significant attention . Their elemental compositions, surface terminations, geometrical forms, and properties (chemical and physical) are unique and fascinating .
    • The methods of application or experimental procedures for this preparation are not specified in the source .
    • The outcomes of this preparation are also not specified in the source .
  • Green Synthesis of Benzonitrile

    • Benzonitrile is a compound that can be synthesized from 4-Hydroxy-2-methylbenzonitrile . The compound has a molecular weight of 133.15 .
    • The methods of application or experimental procedures for this synthesis are not specified in the source .
    • The outcomes of this synthesis are also not specified in the source .

Safety And Hazards

When handling 4-Hydroxy-2-methylbenzonitrile, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

4-hydroxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQUZYVEQUGPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309018
Record name 4-hydroxy-2-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylbenzonitrile

CAS RN

14143-26-1
Record name 4-Hydroxy-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14143-26-1
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Record name NSC 210797
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Record name 14143-26-1
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Record name 4-hydroxy-2-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

Boron trichloride (1 M in dichloromethane, 747 ml, 747 mmol) was added dropwise, at −78° C., to a suspension of commercially available 4-methoxy-2-methyl-benzonitrile (44 g, 298 mmol) and tetrabutylammonium iodide (121 g, 327 mmol) in dichloromethane (750 ml), under nitrogen, over 40 minutes. Once the addition was complete, the yellow solution was warmed to room temperature and stirred for 16 hours at room temperature. The reaction mixture was then quenched by dropwise addition of water maintaining the internal temperature below 10° C. The mixture was filtered through Arbocel™ and the layers were separated. The aqueous layers were extracted again with dichloromethane (250 ml). The organic layers were combined, washed with a sodium thiosulphate solution (150 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give thick yellow oil. Trituration of the oil in dichloromethane, followed by filtration, provided a first crop of the title compound (10.8 g, 27%) as a white solid. The filtrate was evaporated and purified by flash chromatography on silica gel, eluting with pentane:ethyl acetate (70:30, by volume) to provide more of the title compound as a white solid (14.4 g, 36%). 1H-NMR (400 MHz, CDCl3): δ=2.46 (s, 3H), 6.68 (d, 1H), 6.72 (s, 1H), 7.45 (d, 1H); LRMS: APCl−: m/z 132 [M−H]−.
Quantity
747 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
27%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxy-2-methylbenzonitrile (5.0 g, 33.97 mmol) in DCM (150 mL) is cooled down to 0° C. before adding dropwise a 1M BBr3 in DCM solution (136 mL, 136 mmol). The reaction mixture is allowed to reach rt and stirring is then continued at 45° C. for 5 days. Ice water (500 mL) is then added and the reaction mixture is stirred for 1 h before sat. aq. NaHCO3 (250 mL) is added. The mixture is extracted with DCM (200 mL then 4×100 mL) and the combined organic extracts are dried over MgSO4, filtered and evaporated to give the title compound as a brown solid (4.7 g); LC-MS: tR=0.76 min. 1H NMR (D6-DMSO): δ 2.38 (s, 3H), 6.73 (dd, J=8.5, 2.0 Hz, 1H), 6.79 (d, J=2.0 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 10.49 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-methoxy-2-methylbenzonitrile (5.0 g, 33.97 mmol) in DCM (150 mL) is cooled down to 0° C. before adding dropwise a 1M solution of BBr3 in DCM (136 mL, 136 mmol). The reaction mixture is allowed to reach rt and stirring is then continued at 45° C. for 5 days. Ice water (500 mL) is then added and the reaction mixture is stirred for 1 h before sat. aq. NaHCO3 (250 mL) is added. The mixture is extracted with DCM (200 mL then 4×100 mL) and the combined org. extracts are dried over MgSO4, filtered and evaporated to give the title compound as a brown solid (4.7 g). LC-MS: tR=0.76 min. 1H NMR (D6-DMSO): δ 2.38 (s, 3H), 6.73 (dd, J=8.5, 2.0 Hz, 1H), 6.79 (d, J=2.0 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 10.49 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
… 4-Hydroxy-2-methylbenzonitrile (IId) was synthesized in a similar way from 3-methylphenol or from ethyl 2-methylcyclohex-2-ene-4-one-l-carboxylate (XXVII) …
Number of citations: 14 www.tandfonline.com
AR Sardarian, I Dindarloo Inaloo… - The Journal of …, 2019 - ACS Publications
… to these data, using 2:1:2 molar ratios of SSA, m-cresol, and potassium thiocyanate under a solvent-free condition at 100 C gives the highest yield of 4-hydroxy-2-methylbenzonitrile …
Number of citations: 28 pubs.acs.org
LJ Marshall, KM Cable, NP Botting - Tetrahedron, 2009 - Elsevier
The syntheses of various substituted phenols from pyranone precursors, namely 4H-pyran-4-one, 3-(benzyloxy)-2-methyl-4H-pyran-4-one (benzyl-maltol), 2,6-dimethyl-4H-pyran-4-one …
Number of citations: 23 www.sciencedirect.com

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